molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide CAS No. 2044701-99-5

4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

Cat. No. B2880936
CAS RN: 2044701-99-5
M. Wt: 337.423
InChI Key: MHZUZIALEUTHIU-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and pKa. For this compound, the predicted boiling point is 574.3±50.0 °C, the predicted density is 1.244±0.06 g/cm3 (at 20 °C and 760 Torr), and the predicted pKa is 4.21±0.10 .

Mechanism of Action

Target of Action

The primary target of the HDAC3 inhibitor, also known as 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide, is Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression . It serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention .

Mode of Action

The HDAC3 inhibitor interacts with its target by inhibiting the deacetylase activity of HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering the structure of the chromatin and influencing gene expression . The strategic inhibition of HDAC3 activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .

Biochemical Pathways

The inhibition of HDAC3 affects several biochemical pathways. For instance, it has been shown to regulate the interferon signaling pathway , the cGAS-STING pathway , and the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway . These pathways are involved in various cellular processes, including inflammation, immune response, and cell death .

Pharmacokinetics

It is known that the effectiveness of hdac inhibitors can be influenced by their pharmacokinetic properties

Result of Action

The inhibition of HDAC3 results in various molecular and cellular effects. It has been shown to ameliorate pathological injury after ischemic stroke by downregulating the ZBP1/p-IRF3 pathway . It also contributes to the regulation of the CD8 T cell cytotoxicity program . Furthermore, HDAC3 inhibition can lead to better outcomes in ischemic stroke models, including the decrease of infarction volumes, the amelioration of post-stroke anxiety-like behavior, and the relief of inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the HDAC3 inhibitor. For example, in response to specific environmental cues, such as exposure to cold, the action of HDAC3 can be altered . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety information for this compound is not available .

properties

IUPAC Name

(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZUZIALEUTHIU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HDAC3 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
Reactant of Route 6
4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

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